
1-Oxo Colterol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo Colterol-d9, also known as 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9, is a deuterated analog of 1-Oxo Colterol. It has the molecular formula C12H8D9NO3 and a molecular weight of 232.32. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo Colterol-d9 involves the incorporation of deuterium atoms into the molecular structure of 1-Oxo Colterol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality deuterated reagents and advanced purification techniques to obtain the desired product with high purity. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
1-Oxo Colterol-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Oxo Colterol-d9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of high-purity chemicals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 1-Oxo Colterol-d9 involves its interaction with specific molecular targets and pathways. As a deuterated analog, it exhibits similar biological activity to 1-Oxo Colterol but with enhanced stability and reduced metabolic degradation. The compound primarily targets β2-adrenoreceptors, leading to various physiological effects such as bronchodilation and vasodilation .
Comparison with Similar Compounds
Similar Compounds
1-Oxo Colterol: The non-deuterated analog with similar biological activity.
Colterol: A short-acting β2-adrenoreceptor agonist.
Terbutaline: Another β2-adrenoreceptor agonist with similar therapeutic effects.
Uniqueness
1-Oxo Colterol-d9 is unique due to its deuterated structure, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and drug development .
Properties
CAS No. |
1794814-52-0 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
232.327 |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
RNGOPMBKNLMANA-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O |
Synonyms |
1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)
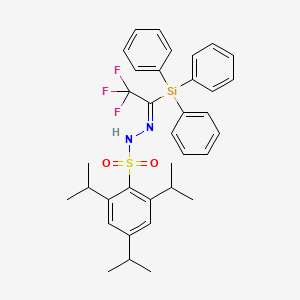
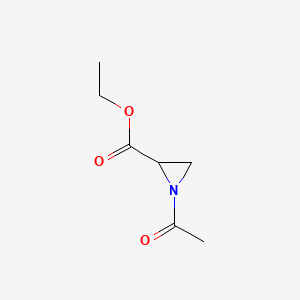
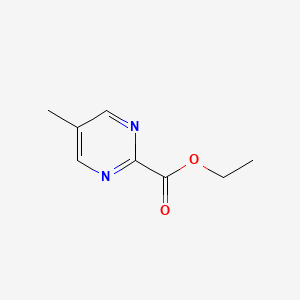
![methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B588586.png)
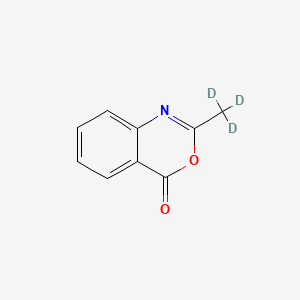
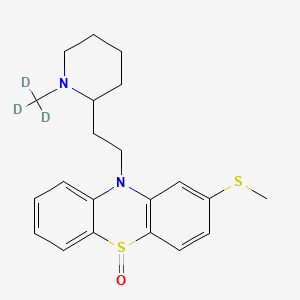
![6H-Pyrimido[5,4-d][1,2]oxazine](/img/structure/B588596.png)
